Coenzyme Q2

Description

Ubiquinone-2 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ubiquinone-2 has been reported in Calendula officinalis with data available.

interacts with iron atom to form acceptor quinone complex; RN given refers to cpd with unspecified isomeric designation

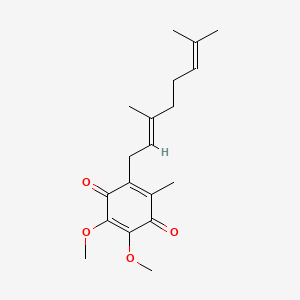

Structure

3D Structure

Properties

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWBSBBCSFQGC-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019698 | |

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-06-4, 7704-04-3, 1339-63-5 | |

| Record name | Coenzyme Q2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ubiquinones | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBIQUINONE Q2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T5V2W47R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Lynchpin of Coenzyme Q10 Biosynthesis: A Technical Guide to COQ2 Gene Function and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant and an essential component of the mitochondrial respiratory chain, plays a critical role in cellular energy production and protection against oxidative stress.[1][2] The biosynthesis of this crucial molecule is a complex process involving multiple enzymes, among which Coenzyme Q2, polyprenyltransferase (COQ2) serves as a lynchpin. This enzyme catalyzes a key step in the CoQ10 synthetic pathway: the condensation of the polyisoprenoid side chain with para-hydroxybenzoate (PHB).[1][3][4] Mutations in the COQ2 gene are associated with primary CoQ10 deficiency, a rare and clinically heterogeneous disorder that can manifest with severe neurological, muscular, and renal symptoms. Furthermore, variations in the COQ2 gene have been implicated as a risk factor for multiple system atrophy (MSA), a progressive neurodegenerative disease. This technical guide provides an in-depth overview of the core functions and regulatory mechanisms of the COQ2 gene, offering valuable insights for researchers and professionals in drug development.

COQ2 Gene and Protein Characteristics

The COQ2 gene in humans is located on chromosome 4q21.23. It encodes the enzyme 4-hydroxybenzoate polyprenyltransferase, which is localized to the inner mitochondrial membrane. The protein product is a multi-pass transmembrane protein belonging to the UbiA prenyltransferase family.

| Property | Description |

| Gene Name | This compound, polyprenyltransferase |

| HGNC Symbol | COQ2 |

| Aliases | CL640, COQ10D1, MSA1, PHB:PPT |

| Chromosomal Location | 4q21.23 |

| Protein Name | 4-hydroxybenzoate polyprenyltransferase, mitochondrial |

| EC Number | 2.5.1.39 |

| Subcellular Localization | Mitochondrial inner membrane |

Core Function in Coenzyme Q10 Biosynthesis

The primary function of the COQ2 enzyme is to catalyze the second major step in the final stages of CoQ10 biosynthesis. This involves the transfer of a decaprenyl diphosphate tail to a 4-hydroxybenzoate head group.

Coenzyme Q10 Biosynthesis Pathway

Quantitative Data on COQ2 Function and Expression

Tissue Distribution

COQ2 mRNA is widely expressed across human tissues, with the highest levels observed in skeletal muscle, adrenal glands, and the heart, tissues with high metabolic demand. Quantitative proteomics data also indicate broad expression, with notable levels in muscle and heart.

| Tissue | Relative mRNA Expression Level |

| Skeletal Muscle | High |

| Adrenal Gland | High |

| Heart | High |

| Liver | Moderate |

| Pancreas | Moderate |

| Brain | Moderate |

Note: This table represents a summary of qualitative and semi-quantitative data. Absolute quantitative values can vary depending on the detection method.

Impact of Mutations on Enzyme Activity and CoQ10 Levels

Mutations in the COQ2 gene can significantly impair enzyme function, leading to reduced CoQ10 levels. The degree of residual enzyme activity often correlates with the severity of the clinical phenotype.

| Mutation | Effect on Enzyme Activity | Resulting CoQ10 Levels | Clinical Phenotype Association | Reference |

| c.890A>G (p.Y297C) | 33-45% of control activity in fibroblasts | - | Encephalomyopathy, nephropathy | |

| Various missense mutations | Variable reduction in activity | Yeast expressing mutant human COQ2 showed CoQ6 levels at ~11% of wild-type | Ranges from fatal neonatal multisystemic disease to late-onset encephalopathy | |

| p.Met78Val | Less detrimental | Higher residual CoQ production in yeast model | Milder phenotype | |

| p.Asn178Ser, p.Tyr247Cys | Moderately detrimental | Intermediate residual CoQ production in yeast model | Intermediate phenotypes (e.g., steroid-resistant nephrotic syndrome) | |

| p.Arg147His, p.Ala252Val | Severe | Low CoQ production in yeast model | Severe neonatal phenotype |

Regulation of COQ2

The precise regulatory mechanisms governing COQ2 expression and activity are still under active investigation. However, it is understood that the biosynthesis of CoQ10 is tightly regulated to meet the metabolic demands of the cell.

Transcriptional Regulation

While specific transcription factors that directly bind to the COQ2 promoter have not been extensively characterized, it is known that the expression of CoQ biosynthesis genes can be upregulated in response to alterations in cellular energy status and oxidative stress. In fibroblasts from patients with COQ2 mutations, a compensatory increase in COQ2 mRNA and protein levels has been observed.

Signaling Pathways Influenced by CoQ10 Status

The cellular level of CoQ10, which is directly dependent on COQ2 function, influences several key signaling pathways. A deficiency in CoQ10 can lead to mitochondrial dysfunction and oxidative stress, which in turn can modulate these pathways.

Experimental Protocols

Quantification of Coenzyme Q10 in Fibroblasts by HPLC

This protocol provides a method for the extraction and quantification of CoQ10 from cultured human fibroblasts.

Materials:

-

Cultured human fibroblasts

-

Phosphate-buffered saline (PBS)

-

Isopropanol

-

High-performance liquid chromatograph (HPLC) with an electrochemical detector (ECD)

-

Analytical column (e.g., C18 reverse-phase)

-

CoQ10 standard

Procedure:

-

Harvest cultured fibroblasts and wash with PBS.

-

Resuspend a known number of cells (e.g., 200,000) in a small volume of PBS.

-

Add 5 volumes of isopropanol to the cell suspension for extraction.

-

Vortex vigorously and centrifuge to pellet cell debris.

-

Collect the isopropanol supernatant.

-

Inject the supernatant into the HPLC-ECD system.

-

Separate CoQ10 using an isocratic mobile phase (e.g., a mixture of methanol, ethanol, and a suitable salt).

-

Detect CoQ10 using the electrochemical detector.

-

Quantify the CoQ10 concentration by comparing the peak area to a standard curve generated with known concentrations of CoQ10.

Analysis of COQ2 Gene Expression by qPCR

This protocol outlines the steps for measuring the relative expression of the COQ2 gene in human tissues or cells.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan qPCR master mix

-

COQ2-specific forward and reverse primers

-

Reference gene-specific primers (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the sample of interest using a commercial kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, COQ2 or reference gene primers, and cDNA template.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for COQ2 and the reference gene. Calculate the relative expression of COQ2 using the ΔΔCt method.

Western Blot Analysis of COQ2 Protein

This protocol describes the detection and semi-quantification of COQ2 protein levels.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against COQ2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in an appropriate lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COQ2.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH, β-actin).

Experimental Workflow for Investigating COQ2 Function

The following diagram illustrates a typical experimental workflow for characterizing the function of the COQ2 gene and the impact of its mutations.

Conclusion

The COQ2 gene is a critical player in human health, with its proper function being essential for adequate CoQ10 biosynthesis and mitochondrial function. A thorough understanding of its enzymatic activity, regulation, and the pathological consequences of its dysfunction is paramount for the development of effective therapeutic strategies for primary CoQ10 deficiency and potentially for neurodegenerative disorders like MSA. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the complexities of COQ2 biology and to explore novel avenues for therapeutic intervention.

References

- 1. COQ2 this compound, polyprenyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Missense mutation of the COQ2 gene causes defects of bioenergetics and de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and functional expression of human COQ2, a gene encoding a polyprenyl transferase involved in the synthesis of CoQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

The Discovery and Characterization of Coenzyme Q Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a lipophilic molecule essential for cellular energy production and antioxidant defense.[1][2] This technical guide provides an in-depth overview of the discovery, characterization, and analysis of Coenzyme Q variants. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

CoQ consists of a benzoquinone ring and a polyisoprenoid side chain, with the length of this chain varying among different species.[3] In humans, the predominant form is Coenzyme Q10 (CoQ10), featuring 10 isoprenoid units.[3][4] Other variants, such as CoQ9, are the major form in rodents. CoQ plays a critical role as an electron carrier in the mitochondrial electron transport chain, facilitating the production of adenosine triphosphate (ATP). Additionally, its reduced form, ubiquinol, acts as a potent antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.

This guide will delve into the quantitative distribution of CoQ variants across different tissues and species, provide detailed experimental protocols for their extraction and characterization, and visualize their involvement in key cellular signaling pathways.

Data Presentation: Quantitative Distribution of Coenzyme Q Variants

The concentration of Coenzyme Q varies significantly across different tissues and species, reflecting the diverse metabolic demands of various organs. The following tables summarize the quantitative data on CoQ10 and CoQ9 levels.

Table 1: Concentration of Coenzyme Q10 in Human Tissues

| Tissue | Concentration (µg/g tissue) |

| Heart | 114 |

| Kidney | 66.5 |

| Liver | 54.9 |

| Lung | 8 |

Source:

Table 2: Distribution of Coenzyme Q Homologues in Various Species

| Species | Predominant CoQ Variant | Other Detected Variants |

| Human | CoQ10 | CoQ9 |

| Rat | CoQ9 | CoQ10 (notably in brain mitochondria) |

| Mouse | CoQ9 | CoQ10 |

| Rabbit | CoQ10 | Q9 not detectable in the brain |

| Chicken | CoQ10 | Q9 not detectable in the brain |

| Tetrahymena pyriformis (protozoan) | CoQ8 | - |

Source:

Table 3: Redox Status of Coenzyme Q10 in Human Plasma

| Parameter | Value |

| Total CoQ10 Level | 680–3300 nM |

| Ratio of Reduced (Ubiquinol) to Oxidized (Ubiquinone) | 95:5 |

Source:

Experimental Protocols

Accurate quantification of Coenzyme Q variants is crucial for research and clinical applications. The following are detailed methodologies for the extraction and analysis of CoQ from biological samples.

Protocol 1: Extraction of Coenzyme Q from Animal Tissues

This protocol describes a common method for extracting CoQ homologues from animal tissues for subsequent HPLC analysis.

Materials:

-

Animal tissue (approximately 300 mg)

-

Liquid nitrogen

-

Ice-cold distilled water

-

HPLC-grade ethanol

-

HPLC-grade n-hexane

-

Polytron® homogenizer

-

10-ml test tubes with screw caps

-

60-ml dark-brown centrifuge tubes with stoppers

-

Nitrogen gas cylinder

-

Centrifuge

-

0.45 µm filter

Procedure:

-

Store the animal tissue (approx. 300 mg) in liquid nitrogen until use.

-

Add 8 volumes of ice-cold distilled water to the tissue.

-

Homogenize the tissue using a Polytron® homogenizer for 20 seconds at 4°C under a stream of nitrogen gas. A sample of the homogenate can be taken for protein assay.

-

Place 1 ml of the homogenate into a 10-ml screw-cap test tube.

-

Add 2 ml of HPLC-grade ethanol to the tube.

-

Extract the sample with 5 ml of HPLC-grade n-hexane by shaking vigorously for 10 minutes. Repeat this extraction step three times.

-

After each extraction, centrifuge the tube at 750 x g for 5 minutes.

-

Carefully remove the upper n-hexane layer and transfer it to a 60-ml dark-brown centrifuge tube that has been pre-filled with nitrogen gas.

-

Evaporate the combined n-hexane layers (approximately 15 ml) to dryness under a stream of nitrogen.

-

Re-dissolve the dried residue in 0.5-1.0 ml of ice-cold ethanol.

-

Pass the solution through a 0.45 µm filter.

-

The sample is now ready for HPLC analysis.

Protocol 2: Analysis of Coenzyme Q by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol outlines the parameters for the quantification of CoQ using High-Performance Liquid Chromatography with Electrochemical Detection.

Instrumentation:

-

HPLC system with a pump and injector (e.g., JASCO 880-PU or UltiMate 3000 UHPLC)

-

UV detector (for oxidized CoQ) and an electrochemical detector (for reduced CoQ)

-

Analytical column (e.g., 250 mm × 4.6 mm i.d., 7 µm particle, Chemcosorb ODS-H)

Chromatographic Conditions:

-

Mobile Phase: 0.7% (w/v) NaClO4·H2O in a mixture of HPLC-grade ethanol, HPLC-grade methanol, and 70% HClO4 (700:300:1 v/v/v).

-

Flow Rate: 1.2 ml/min.

-

Injection Volume: 10 µl.

-

UV Detection Wavelength: 275 nm for oxidized CoQ homologues.

-

Electrochemical Detection: Specific settings will depend on the instrument but should be optimized for the detection of ubiquinol.

Protocol 3: Measurement of Coenzyme Q10 in Cultured Cells

This protocol details a method for quantifying CoQ10 in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, fibroblasts)

-

Phosphate-buffered saline (PBS)

-

2-propanol

-

Stable isotope-labeled internal standard (e.g., CoQ10–[2H9])

-

Extraction buffer (e.g., 5:2 v/v hexane/ethanol)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Harvest the cultured cells and wash with PBS.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., CoQ10–[2H9]) to the cell pellet.

-

Perform a freeze-thaw cycle three times to disrupt the cell membranes.

-

Alternatively, for a simpler extraction, collect cells in 2-propanol and centrifuge. The supernatant can then be directly injected into the HPLC system.

-

For a more rigorous extraction, add an extraction buffer (e.g., 5:2 v/v hexane/ethanol) and vortex vigorously for 1 minute.

-

Centrifuge the mixture at high speed (e.g., 18,625 x g) for 3 minutes.

-

Collect the upper hexane layer containing the extracted CoQ10.

-

Analyze the extract using an appropriate method such as HPLC-MS/MS. The concentration of CoQ10 is determined by the ratio of the peak area of endogenous CoQ10 to the peak area of the internal standard.

-

Normalize the final CoQ10 concentration to the total protein content of the cell lysate.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Coenzyme Q.

Caption: Mitochondrial Electron Transport Chain with Coenzyme Q.

Caption: Workflow for Coenzyme Q Extraction from Tissues.

Caption: Coenzyme Q10's role in the Nrf2 signaling pathway.

References

- 1. Coenzyme Q at the Hinge of Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions [mdpi.com]

- 4. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of the COQ2 Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular function. In humans, this is Coenzyme Q10 (CoQ10). It plays a crucial role as an electron carrier in the mitochondrial respiratory chain, which is fundamental for ATP synthesis.[1][2] Beyond its role in bioenergetics, CoQ10 is a potent endogenously synthesized antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[3][4] The biosynthesis of CoQ10 is a complex, multi-step process that is highly conserved across evolution.[5]

This guide focuses on the evolutionary conservation of a key gene in this pathway: COQ2 (coenzyme Q2, polyprenyltransferase). The enzyme encoded by this gene, para-hydroxybenzoate (PHB):polyprenyltransferase, catalyzes a critical step in the CoQ10 synthesis pathway. Mutations in the COQ2 gene are a significant cause of primary CoQ10 deficiency, a rare and clinically heterogeneous group of mitochondrial diseases. Understanding the profound evolutionary conservation of COQ2 provides critical insights into its fundamental importance for cellular life and offers a framework for studying its dysfunction in human disease and for developing targeted therapeutic strategies.

The COQ2 Gene and Protein Function

The human COQ2 gene is located on chromosome 4q21.23 and encodes the enzyme para-hydroxybenzoate:polyprenyltransferase. This enzyme is an integral protein of the inner mitochondrial membrane, where the final steps of CoQ10 biosynthesis occur.

The primary function of the COQ2 enzyme is to catalyze the condensation of two precursors:

-

para-hydroxybenzoate (PHB): The benzoquinone head group, which is derived from the amino acid tyrosine.

-

Decaprenyl diphosphate: A ten-unit isoprenoid side chain synthesized via the mevalonate pathway.

This condensation reaction is the second committed step in the final reaction sequence of the CoQ10 biosynthetic pathway, forming the first membrane-bound intermediate. The activity of COQ2 is therefore a linchpin for the entire CoQ10 synthesis cascade.

The Coenzyme Q10 Biosynthesis Pathway

The synthesis of CoQ10 is a multi-enzyme process localized to the inner mitochondrial membrane. The enzymes involved are thought to form a multi-protein complex, often referred to as the "CoQ synthome," to facilitate the efficient channeling of lipophilic intermediates. The pathway begins with the formation of the PHB ring and the polyprenyl tail, followed by their condensation by COQ2. Subsequent steps involve a series of modifications to the benzoquinone ring, including hydroxylations, methylations, and a decarboxylation, to produce the final, functional CoQ10 molecule.

Evolutionary and Functional Conservation of COQ2

The COQ2 gene is highly conserved across a vast range of species, from bacteria to mammals and plants, underscoring its fundamental biological importance. This conservation is evident at both the sequence and functional levels.

Orthologs and Sequence Homology

Orthologs of human COQ2 have been identified in numerous model organisms. The protein sequences show significant homology, particularly in the regions predicted to be transmembrane domains and in an aspartate-rich motif believed to be the binding site for the polyprenyl diphosphate substrate.

| Species | Common Name | COQ2 Ortholog | Sequence Identity to Human COQ2 (%) |

| Homo sapiens | Human | COQ2 | 100% |

| Mus musculus | Mouse | Coq2 | ~85-90% |

| Drosophila melanogaster | Fruit Fly | sbo / Coq2 | ~40-45% |

| Saccharomyces cerevisiae | Baker's Yeast | COQ2 | ~35-40% |

| Arabidopsis thaliana | Thale Cress | AtPPT1 | ~35-40% |

| Escherichia coli | Bacterium | ubiA | ~25-30% |

Note: Sequence identity percentages are approximate and can vary based on the alignment algorithm and specific isoforms used. Data compiled from multiple bioinformatics sources.

Functional Complementation

A powerful demonstration of functional conservation comes from complementation assays. Studies have shown that the human COQ2 gene can rescue the functional defects of a yeast strain in which the endogenous yeast COQ2 gene has been deleted. Such coq2 mutant yeast are unable to grow on non-fermentable carbon sources (a respiratory growth defect) because they cannot produce CoQ. Expression of the human COQ2 ortholog in these yeast restores their ability to synthesize CoQ and grow via respiration, confirming that the human enzyme can correctly recognize the yeast substrates and function within the yeast CoQ biosynthetic complex.

Insights from Animal Models

The essential role of COQ2 is further highlighted by studies in animal models.

-

Mouse Models: A complete knockout of the Coq2 gene in mice is embryonic lethal, demonstrating that CoQ10 biosynthesis is indispensable for early development. This has necessitated the creation of conditional knockout models to study its function in specific tissues.

-

Drosophila Models: In the fruit fly Drosophila melanogaster, mutations in the COQ2 ortholog (sbo or Coq2) lead to developmental arrest, reduced CoQ levels, and increased sensitivity to oxidative stress. These models have been instrumental in studying the pathogenesis of COQ2-related nephropathy, as silencing Coq2 in fly nephrocytes (cells analogous to human podocytes) recapitulates key features of the human disease, including mitochondrial dysfunction and abnormal cellular structures.

Clinical Significance of Conserved Residues

The high degree of conservation in the COQ2 protein means that mutations, particularly in highly conserved residues, are likely to be pathogenic. Homozygous or compound heterozygous mutations in COQ2 cause primary Coenzyme Q10 deficiency, an autosomal recessive disorder. The clinical presentation is remarkably varied, ranging from a severe, fatal neonatal multisystemic disease to later-onset encephalopathy or isolated steroid-resistant nephrotic syndrome. The severity of the disease often correlates with the predicted impact of the mutation on the residual function of the COQ2 enzyme.

| Mutation | Amino Acid Change | Phenotype | Conservation Note |

| c.890A>G | p.Tyr297Cys | Primary CoQ10 deficiency, encephalomyopathy | The Tyrosine at this position is highly conserved across species. |

| c.1198delT | p.Asn401fsX415 | Ubiquinone deficiency, oxidative phosphorylation disorder | Frameshift mutation leading to a premature stop codon. |

| c.905C>T | p.Ala302Val | Fatal infantile multisystem disease | Affects a highly conserved residue. |

| c.1169G>A | p.Gly390Ala | Steroid-resistant nephrotic syndrome | Affects a conserved glycine residue. |

| c.1177G>A | p.Val393Ala (V393A) | Suggested risk factor for Multiple System Atrophy (MSA) in Japanese populations | A relatively common polymorphism in a conserved region. |

Experimental Protocols for Studying COQ2 Conservation

Investigating the evolutionary conservation of COQ2 involves a combination of computational, genetic, and biochemical approaches.

Phylogenetic and Sequence Analysis

This in silico approach is the first step to understanding the evolutionary relationships and conserved regions of a gene.

Methodology:

-

Sequence Retrieval: Obtain the protein sequence of human COQ2 and its orthologs from various species using databases like NCBI Gene or Ensembl.

-

Multiple Sequence Alignment (MSA): Align the collected sequences using software such as Clustal Omega or MUSCLE. This alignment highlights conserved amino acid residues and motifs across different species.

-

Phylogenetic Tree Construction: Use the MSA to infer evolutionary relationships. Methods like Maximum Likelihood (e.g., PhyML) or Bayesian inference (e.g., MrBayes) are commonly used to construct a phylogenetic tree, visually representing the evolutionary distance between the orthologs.

-

Structural Homology Modeling: Use the sequence of COQ2 and the known structures of homologous proteins (e.g., from the PDB) to generate a 3D structural model, for instance using tools like AlphaFold. This can help map conserved residues and pathogenic mutations onto the protein's structure to predict their functional impact.

Yeast Functional Complementation Assay

This is a classic genetic experiment to confirm functional conservation between species.

Methodology:

-

Yeast Strain: Use a Saccharomyces cerevisiae strain where the endogenous COQ2 gene has been deleted (Δcoq2). This strain cannot grow on non-fermentable carbon sources like glycerol or ethanol.

-

Vector Construction: Clone the full-length coding sequence of human COQ2 into a yeast expression vector, which typically contains a selectable marker and a yeast promoter.

-

Transformation: Introduce the vector containing human COQ2 (and a control vector) into the Δcoq2 yeast strain.

-

Growth Assay: Plate the transformed yeast cells onto two types of media: one containing a fermentable carbon source (e.g., glucose), on which all strains should grow, and one containing a non-fermentable carbon source (e.g., glycerol).

-

Analysis: Restoration of growth on the glycerol plate by the human COQ2 gene indicates functional complementation.

Generation and Analysis of Knockout Animal Models

Creating animal models is crucial for studying the in vivo role of a gene and the pathophysiology of related diseases.

Methodology:

-

Model Generation: Generate a Coq2 knockout mouse model. Due to embryonic lethality, a conditional knockout (cKO) approach using Cre-LoxP technology is often required to delete the gene in a tissue-specific or time-dependent manner. A common strategy involves flanking a critical exon of Coq2 with loxP sites and crossing these mice with a line expressing Cre recombinase under a specific promoter (e.g., a podocyte-specific promoter for nephropathy studies).

-

Genotyping: Confirm the gene deletion in offspring using PCR and sequencing analysis.

-

Phenotypic Analysis: Characterize the model by observing for disease-relevant phenotypes. This may include histological analysis of tissues (e.g., kidney, brain), behavioral tests, and survival analysis.

-

Biochemical Analysis: Measure CoQ10 levels in various tissues and assess the activity of mitochondrial respiratory chain complexes (especially CoQ-dependent complexes II and III) to confirm a biochemical deficiency.

Quantification of Coenzyme Q10

Directly measuring the levels of CoQ10 is the definitive method to confirm a biochemical defect resulting from COQ2 dysfunction.

Methodology:

-

Sample Preparation: Homogenize tissue samples (e.g., muscle, kidney, fibroblasts) or isolate mitochondria.

-

Lipid Extraction: Perform a lipid extraction, typically using a solvent mixture like hexane/isopropanol or ethanol, to isolate CoQ10 and other lipids from the aqueous components.

-

Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate CoQ10 from other lipids. A reverse-phase C18 column is commonly employed.

-

Detection and Quantification: CoQ10 can be detected using UV absorbance, but for higher sensitivity and the ability to measure both the oxidized (ubiquinone) and reduced (ubiquinol) forms, electrochemical detection (ECD) is preferred. The concentration is determined by comparing the peak area to that of a known standard.

Conclusion and Implications for Drug Development

The COQ2 gene exhibits remarkable evolutionary conservation in both sequence and function, highlighting its indispensable role in the production of Coenzyme Q, a molecule central to cellular energy metabolism and antioxidant defense. This deep conservation means that insights gained from model organisms like yeast and flies are highly relevant to human biology and disease.

For drug development professionals, this conservation has several key implications:

-

Model System Validity: The functional interchangeability of COQ2 orthologs validates the use of simpler, more tractable model systems like yeast and Drosophila for high-throughput screening of compounds that might modulate COQ2 activity or bypass its defects.

-

Targeted Therapies: Understanding the precise role of conserved residues that are mutated in human disease allows for the rational design of therapies. This could include small molecule chaperones to stabilize misfolded mutant proteins or compounds that enhance the activity of a partially functional enzyme.

-

Supplementation Strategies: The primary treatment for COQ10 deficiency is oral supplementation with high-dose CoQ10. Animal models are critical for optimizing dosage, evaluating novel formulations with improved bioavailability, and testing the efficacy of supplementation on different organ systems affected by the deficiency.

References

- 1. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Coenzyme Q10: is there a clinical role and a case for measurement? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COQ2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. An AlphaFold Structure Analysis of COQ2 as Key a Component of the Coenzyme Q Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cellular Landscape of COQ2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q2 (COQ2), or 4-hydroxybenzoate polyprenyltransferase, is a pivotal enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), an essential lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain. Understanding the precise cellular localization of COQ2 is paramount for elucidating its role in cellular metabolism, its involvement in various pathologies, including primary CoQ10 deficiency and multiple system atrophy, and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular and subcellular localization of the COQ2 protein, supported by experimental evidence, quantitative data, and detailed methodologies.

Primary Localization: The Inner Mitochondrial Membrane

The predominant and well-established cellular residence of the COQ2 protein is the inner mitochondrial membrane.[1][2][3] This localization is consistent with its central role in the CoQ10 biosynthetic pathway, which primarily occurs within mitochondria to support oxidative phosphorylation.[4][5]

1.1. Submitochondrial Localization and Topology

Experimental evidence suggests that COQ2 is an integral inner membrane protein. Topology prediction models based on its amino acid sequence indicate the presence of multiple transmembrane domains, with estimates ranging from six to nine. Studies have further refined this localization, proposing that the C-terminus of the human COQ2 protein faces the intermembrane space. This orientation is critical for its function in the CoQ-synthome, a multi-enzyme complex responsible for the terminal steps of CoQ10 biosynthesis, which is assembled on the matrix face of the inner mitochondrial membrane.

Table 1: Predicted Topological Features of Human COQ2

| Feature | Prediction | Source |

| Transmembrane Helices | 6 | TM-HMM analysis |

| Subcellular Location | Mitochondrion | TargetP analysis |

| Mitochondrial Import | Non-cleavable internal targeting signals | Protein sequence analysis |

| C-terminus Orientation | Intermembrane space | Experimental studies |

The Debate on Extramitochondrial Localization

While the mitochondrial localization of COQ2 is undisputed, some studies have reported prenyltransferase activity in other subcellular fractions, including the endoplasmic reticulum (ER)-Golgi system and peroxisomes. However, this remains a topic of debate.

2.1. Endoplasmic Reticulum and Golgi Apparatus

The detection of COQ2-like activity in ER-Golgi fractions has led to the hypothesis of a dual localization. This could suggest a role for COQ2 in providing CoQ10 for non-mitochondrial functions, such as antioxidant protection in other cellular membranes. However, it is crucial to distinguish COQ2 from its homolog, UBIAD1, a non-mitochondrial prenyltransferase that is known to reside in the Golgi apparatus and is also involved in CoQ10 synthesis. Immunofluorescence studies have shown that UBIAD1 is primarily co-localized with Golgi markers in certain cell types, where it contributes to the non-mitochondrial pool of CoQ10. It is possible that some of the earlier reports of ER-Golgi localization of CoQ biosynthesis were detecting the activity of UBIAD1.

2.2. Peroxisomes

There is limited and less substantiated evidence for the presence of COQ2 in peroxisomes. Further research is required to definitively confirm or refute this localization.

Quantitative Distribution of COQ2

Obtaining precise quantitative data on the subcellular distribution of COQ2 has been challenging. Most studies rely on qualitative methods like immunofluorescence and subcellular fractionation followed by Western blotting. However, proteomics databases provide some insights into its relative abundance.

Table 2: COQ2 Protein Expression Across Different Human Tissues

| Tissue | Expression Level | Source |

| Skeletal Muscle | High | UniProtKB |

| Heart | High | UniProtKB |

| Adrenal Glands | High | UniProtKB |

| Tongue | Tissue Enhanced | Human Protein Atlas |

| General | Widely expressed in all tissues tested | UniProtKB |

Note: Expression levels are relative and based on available proteomics and transcriptomics data.

Experimental Methodologies for Determining COQ2 Localization

4.1. Immunofluorescence and Confocal Microscopy

This technique is used to visualize the subcellular localization of COQ2 within intact cells.

Protocol: Immunofluorescence Staining for COQ2

-

Cell Culture and Fixation:

-

Culture cells (e.g., human fibroblasts or HeLa cells) on glass coverslips to ~70% confluency.

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific for COQ2, diluted in blocking buffer, overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

(Optional) Co-stain with a mitochondrial marker (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol to confirm mitochondrial localization.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a confocal microscope.

-

4.2. Subcellular Fractionation

This method physically separates different cellular organelles, allowing for the biochemical analysis of COQ2 in each fraction.

Protocol: Subcellular Fractionation to Isolate Mitochondria

-

Cell Homogenization:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES-KOH pH 7.5, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Allow cells to swell on ice for 10-15 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor by microscopy).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

-

The resulting supernatant is the cytosolic fraction.

-

-

Mitochondrial Purification (Optional):

-

For higher purity, the crude mitochondrial pellet can be further purified using a density gradient centrifugation (e.g., with a sucrose or Percoll gradient).

-

-

Protein Analysis:

-

Lyse the mitochondrial pellet and other fractions in a suitable lysis buffer.

-

Determine the protein concentration of each fraction.

-

Analyze the presence of COQ2 in each fraction by Western blotting using a specific antibody. Use marker proteins for each fraction (e.g., TOM20 for mitochondria, Calnexin for ER, GAPDH for cytosol) to assess the purity of the fractions.

-

Visualizing COQ2's Role: Pathways and Workflows

5.1. Coenzyme Q10 Biosynthesis Pathway

The following diagram illustrates the key steps in the CoQ10 biosynthesis pathway, highlighting the central role of COQ2.

Caption: CoQ10 biosynthesis pathway highlighting COQ2's role.

5.2. Experimental Workflow for Subcellular Localization

The following diagram outlines the logical flow of experiments to determine the subcellular localization of COQ2.

Caption: Workflow for determining COQ2 subcellular localization.

Conclusion

The primary and functionally most significant localization of the COQ2 protein is unequivocally the inner mitochondrial membrane, where it plays an indispensable role in the biosynthesis of Coenzyme Q10. While the possibility of its existence in other cellular compartments like the ER and Golgi cannot be entirely dismissed, the evidence for a non-mitochondrial pool of COQ2 requires further rigorous investigation, especially to differentiate its activity from that of its homolog, UBIAD1. A thorough understanding of the precise localization and the factors governing its potential trafficking is crucial for developing therapies for diseases linked to CoQ10 deficiency and for fully comprehending the multifaceted roles of Coenzyme Q10 in cellular health and disease.

References

Substrate Specificity of p-Hydroxybenzoate-Polyprenyl Transferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxybenzoate-polyprenyl transferase, a key enzyme in the ubiquinone (Coenzyme Q) biosynthesis pathway, catalyzes the crucial prenylation of p-hydroxybenzoate (PHB) with a polyprenyl diphosphate molecule. This reaction is the first committed step in the pathway, leading to the formation of 3-polyprenyl-4-hydroxybenzoate, a membrane-bound intermediate. The substrate specificity of this enzyme is of significant interest as it dictates the structure of the final ubiquinone product, which varies in the length of its isoprenoid side chain across different species. Understanding the determinants of substrate recognition is paramount for the development of novel therapeutics targeting this essential metabolic pathway. This guide provides an in-depth analysis of the substrate specificity of p-hydroxybenzoate-polyprenyl transferase, compiling quantitative kinetic data, detailing experimental methodologies, and visualizing key biological and experimental processes.

Core Concepts in Substrate Specificity

The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a greater preference for that substrate. For p-hydroxybenzoate-polyprenyl transferase, specificity must be considered for both the aromatic acceptor molecule (p-hydroxybenzoate and its analogs) and the polyprenyl diphosphate donor.

Quantitative Analysis of Substrate Specificity

The following tables summarize the available kinetic data for p-hydroxybenzoate-polyprenyl transferase from various organisms with different substrates. This data provides a quantitative basis for comparing the substrate preferences of different enzyme orthologs.

Table 1: Polyprenyl Diphosphate Substrate Specificity of Escherichia coli UbiA

| Polyprenyl Diphosphate Substrate | Abbreviation | Apparent Km (µM) |

| Geranyldiphosphate | GPP (C10) | 254 |

| Farnesyldiphosphate | FPP (C15) | 22 |

| Solanesyldiphosphate | SPP (C45) | 31 |

Data from Melzer and Heide (1994).[1]

Signaling Pathway: Ubiquinone Biosynthesis

The prenylation of p-hydroxybenzoate is an integral step in the multi-enzyme ubiquinone biosynthesis pathway. The following diagram illustrates the canonical pathway in E. coli, highlighting the central role of p-hydroxybenzoate-polyprenyl transferase (UbiA).

Experimental Protocols

Accurate determination of the kinetic parameters of p-hydroxybenzoate-polyprenyl transferase requires robust experimental procedures, particularly given its nature as a membrane-bound enzyme.

1. Enzyme Preparation: Overexpression and Microsome Isolation

This protocol is adapted from methodologies used for the characterization of E. coli UbiA.[1]

-

Overexpression: The ubiA gene (or its ortholog) is overexpressed in a suitable E. coli strain. Expression is typically induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lysed by sonication or high-pressure homogenization.

-

Microsome Isolation: The cell lysate is subjected to a series of centrifugation steps to remove cell debris and soluble proteins. The membrane fraction (microsomes) is pelleted by ultracentrifugation and resuspended in a storage buffer.

2. In Vitro Enzyme Assay

This assay measures the incorporation of a polyprenyl group into p-hydroxybenzoate.

-

Reaction Mixture: A typical reaction mixture contains:

-

Microsomal enzyme preparation

-

p-Hydroxybenzoate (aromatic substrate)

-

Polyprenyl diphosphate (e.g., GPP, FPP, or SPP)

-

MgCl2 (essential cofactor)

-

Buffer (e.g., Tris-HCl, pH 7.8)

-

A detergent such as CHAPS may be included to improve substrate accessibility.[1]

-

-

Incubation: The reaction is initiated by the addition of one of the substrates and incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethanol) to precipitate the protein.

-

Product Extraction: The prenylated product is extracted from the reaction mixture using a nonpolar solvent such as hexane or ethyl acetate.

3. Product Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of the reaction product.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water is commonly employed for elution.

-

Detection: The product is detected by its UV absorbance, typically around 290 nm.

-

-

Quantification: The amount of product formed is determined by comparing the peak area to a standard curve generated with a synthesized standard of the prenylated p-hydroxybenzoate.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for determining the kinetic parameters of p-hydroxybenzoate-polyprenyl transferase.

Conclusion and Future Directions

The study of the substrate specificity of p-hydroxybenzoate-polyprenyl transferase reveals an enzyme family that is highly selective for its aromatic acceptor, p-hydroxybenzoate, while exhibiting considerable flexibility in its recognition of the polyprenyl diphosphate donor. This promiscuity in the polyprenyl binding site is likely a key factor in the diversity of ubiquinone side-chain lengths observed in nature.

For drug development professionals, the high specificity for p-hydroxybenzoate presents an attractive target for the design of specific inhibitors. By creating analogs of p-hydroxybenzoate that bind tightly to the active site but cannot be prenylated, it may be possible to disrupt ubiquinone biosynthesis in pathogenic organisms.

Future research should focus on obtaining a more comprehensive set of kinetic data (kcat and kcat/Km) for a wider range of UbiA orthologs with various p-hydroxybenzoate analogs and polyprenyl diphosphates. Such data will be invaluable for building predictive models of substrate specificity and for guiding the rational design of novel inhibitors. Furthermore, high-resolution crystal structures of different UbiA orthologs in complex with their substrates will provide crucial insights into the molecular basis of substrate recognition and catalysis.

References

The Physiological Roles of Coenzyme Q Homologs: An In-depth Technical Guide

Abstract

Coenzyme Q (CoQ), a lipophilic molecule essential for cellular function, exists in various homologous forms distinguished by the length of their isoprenoid side chain. While Coenzyme Q10 (CoQ10) is the most well-known homolog in humans, other forms such as CoQ9, CoQ8, CoQ7, and CoQ6 play significant and sometimes distinct physiological roles across different species and even within specific tissues. This technical guide provides a comprehensive overview of the core physiological functions of these CoQ homologs, with a focus on their roles in mitochondrial bioenergetics, antioxidant defense, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the intricate signaling pathways modulated by these vital molecules.

Introduction to Coenzyme Q Homologs

Coenzyme Q, also known as ubiquinone, is a benzoquinone with a polyisoprenoid tail. The number of isoprenoid units in this tail defines the specific homolog. The primary forms discussed in this guide are:

-

Coenzyme Q10 (CoQ10): The predominant form in humans.

-

Coenzyme Q9 (CoQ9): The major form in rodents.

-

Coenzyme Q8 (CoQ8): Commonly found in bacteria, such as Escherichia coli, and some protozoa.[1]

-

Coenzyme Q7 (CoQ7): An essential intermediate in the biosynthesis of CoQ10.

-

Coenzyme Q6 (CoQ6): The primary form in the budding yeast Saccharomyces cerevisiae.[2]

The physiological importance of CoQ stems from its dual role as a mobile electron carrier in the mitochondrial electron transport chain (ETC) and as a potent lipid-soluble antioxidant.[3] Deficiencies in CoQ are linked to a range of pathologies, highlighting its critical role in health and disease.[3]

Core Physiological Functions

Role in Mitochondrial Bioenergetics

The canonical function of Coenzyme Q is its indispensable role in the mitochondrial electron transport chain, where it facilitates the production of adenosine triphosphate (ATP). In its oxidized form (ubiquinone), CoQ accepts electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase). Upon accepting these electrons, it is reduced to ubiquinol (CoQH₂), which then shuttles the electrons to Complex III (cytochrome bc₁ complex). This process is crucial for generating the proton gradient that drives ATP synthesis.[4]

All CoQ homologs with a sufficiently long isoprenoid tail to anchor them in the mitochondrial inner membrane can theoretically perform this function. The specific homolog present in the mitochondria of a given organism is determined by its biosynthetic machinery.

Antioxidant Function

In its reduced form, ubiquinol, Coenzyme Q is a potent lipophilic antioxidant that protects cellular membranes, lipids, proteins, and DNA from oxidative damage. It can directly neutralize free radicals and also regenerate other antioxidants, such as vitamin E. This antioxidant activity is not confined to the mitochondria; CoQ is present in all cellular membranes and in lipoproteins, where it plays a crucial role in preventing lipid peroxidation.

Quantitative Data on Coenzyme Q Homologs

The distribution and concentration of Coenzyme Q homologs vary significantly across species and tissues. The following tables summarize the available quantitative data.

| Homolog | Species | Tissue | Concentration (µg/g tissue) | Reference(s) |

| CoQ10 | Human | Heart | 114 | |

| Human | Kidney | 67 | ||

| Human | Liver | 55 | ||

| Human | Muscle | 40 | ||

| Human | Brain | 13 | ||

| Human | Lung | 8 | ||

| CoQ9 | Rat | Heart | 202 | |

| Rat | Kidney | 150 | ||

| Rat | Liver | 100 | ||

| Rat | Muscle | 50 | ||

| Rat | Brain | 30 | ||

| Rat | Lung | 17 |

Table 1: Tissue Distribution of CoQ10 and CoQ9 in Humans and Rats.

| Homolog | Organism | Typical Concentration | Reference(s) |

| CoQ8 | Escherichia coli | Varies with growth conditions; can be significantly increased through metabolic engineering. | |

| CoQ6 | Saccharomyces cerevisiae | Levels are tightly regulated and influenced by the carbon source and oxidative stress. |

Table 2: Predominant Homologs and Concentrations in Model Organisms.

Note: Quantitative data for CoQ6, CoQ7, and CoQ8 in mammalian tissues is scarce as they are primarily biosynthetic intermediates or not the predominant form.

Signaling Pathways and Specific Roles of CoQ Homologs

Beyond their core functions, Coenzyme Q homologs are involved in various cellular signaling pathways.

Coenzyme Q10 and NF-κB Signaling

Coenzyme Q10 has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. By inhibiting the activation of NF-κB, CoQ10 can suppress the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.

Coenzyme Q Biosynthesis Pathway

The biosynthesis of Coenzyme Q is a complex process involving a suite of "COQ" proteins. This pathway is highly conserved from yeast to humans and primarily occurs in the mitochondria. The length of the isoprenoid tail is determined by the specific polyprenyl diphosphate synthase enzyme in the organism.

Coenzyme Q7 and Mitochondrial Retrograde Signaling

COQ7, an enzyme catalyzing a late step in CoQ biosynthesis, has a dual role in both the mitochondria and the nucleus. A pool of COQ7 can translocate to the nucleus in response to mitochondrial reactive oxygen species (ROS). This represents a retrograde signaling pathway from the mitochondria to the nucleus, which is thought to modulate gene expression to cope with mitochondrial stress.

The Role of Coenzyme Q in the Electron Transport Chain

The central role of Coenzyme Q in cellular respiration is as a mobile carrier of electrons within the inner mitochondrial membrane. It accepts electrons from Complexes I and II and transfers them to Complex III, a critical step in the generation of the proton motive force for ATP synthesis.

Detailed Experimental Protocols

Quantification of Coenzyme Q Homologs by HPLC

Objective: To extract and quantify the levels of different CoQ homologs in biological tissues.

Protocol:

-

Sample Preparation:

-

Excise approximately 300 mg of animal tissue and immediately freeze in liquid nitrogen.

-

Add 8 volumes of ice-cold distilled water and homogenize using a Polytron homogenizer for 20 seconds at 4°C under a stream of nitrogen.

-

Take an aliquot of the homogenate for protein concentration determination (e.g., BCA or Bradford assay).

-

-

Extraction:

-

To 1 ml of the homogenate in a screw-cap test tube, add 2 ml of HPLC-grade ethanol.

-

Perform a liquid-liquid extraction with 5 ml of n-hexane. Vortex vigorously for 10 minutes.

-

Centrifuge at 750 x g for 5 minutes to separate the phases.

-

Carefully collect the upper n-hexane layer and transfer to a clean tube.

-

Repeat the hexane extraction two more times, pooling the n-hexane layers.

-

-

Sample Concentration:

-

Evaporate the combined n-hexane extracts to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a known volume (e.g., 0.5-1.0 ml) of ice-cold ethanol.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 7 µm particle size).

-

Mobile Phase: A solution of 0.7% (w/v) sodium perchlorate in a mixture of ethanol, methanol, and perchloric acid (e.g., 700:300:1 v/v/v).

-

Flow Rate: 1.2 ml/min.

-

Injection Volume: 10 µl.

-

Detection:

-

UV detector at 275 nm for the oxidized forms of CoQ homologs.

-

An electrochemical detector can be used in series for the sensitive detection of the reduced forms.

-

-

Quantification: Generate a standard curve using known concentrations of CoQ9 and CoQ10 standards. Calculate the concentration in the samples based on the peak areas.

-

Assessment of Mitochondrial Respiratory Chain Activity

Objective: To measure the activity of the individual complexes of the electron transport chain in isolated mitochondria or permeabilized cells.

Protocol (Spectrophotometric Assays):

-

Complex I (NADH:ubiquinone oxidoreductase) Activity:

-

Prepare a reaction mixture containing phosphate buffer, NADH, and ubiquinone-1.

-

Add a known amount of mitochondrial protein to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Measure the rotenone-sensitive activity by subtracting the rate in the presence of rotenone (a Complex I inhibitor).

-

-

Complex II (Succinate Dehydrogenase) Activity:

-

Prepare a reaction mixture containing phosphate buffer, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

-

Add mitochondrial protein to start the reaction.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.

-

-

Complex III (Cytochrome bc₁ Complex) Activity:

-

Prepare a reaction mixture containing phosphate buffer, reduced decylubiquinone, and oxidized cytochrome c.

-

Initiate the reaction with mitochondrial protein.

-

Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.

-

Determine the antimycin A-sensitive rate.

-

-

Complex IV (Cytochrome c Oxidase) Activity:

-

Prepare a reaction mixture with phosphate buffer and reduced cytochrome c.

-

Add mitochondrial protein.

-

Monitor the oxidation of cytochrome c by the decrease in absorbance at 550 nm.

-

For more detailed protocols, refer to established methods such as those described by Spinazzi et al. (2012).

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the free radical scavenging capacity of Coenzyme Q homologs.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the CoQ homolog to be tested in a suitable solvent (e.g., ethanol).

-

In a microplate well or a cuvette, add a defined volume of the CoQ sample.

-

Add the DPPH working solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

-

A control containing only the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the CoQ homolog.

-

Conclusion

The Coenzyme Q family of molecules encompasses a range of homologs with vital and diverse physiological roles. While CoQ10 is the most studied in the context of human health, understanding the functions of other homologs like CoQ9, CoQ8, CoQ7, and CoQ6 is crucial for a complete picture of cellular bioenergetics and redox biology. This guide has provided an in-depth overview of their functions, quantitative distribution, and involvement in signaling pathways, alongside detailed experimental protocols for their study. Continued research into the specific roles and regulatory mechanisms of each CoQ homolog will undoubtedly open new avenues for therapeutic interventions in a wide array of diseases linked to mitochondrial dysfunction and oxidative stress.

References

A Technical Guide to Genetic Mutations in COQ2 and Associated Phenotypes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the COQ2 gene, the functional consequences of its mutation, and the resulting clinical phenotypes. It is intended to serve as a resource for researchers and professionals involved in the study of mitochondrial diseases and the development of novel therapeutics. The guide details the molecular role of the COQ2 enzyme, the spectrum of associated disorders, key signaling pathways, and detailed experimental methodologies for functional analysis.

The COQ2 Gene and its Role in Coenzyme Q10 Biosynthesis

The COQ2 gene (coenzyme Q2, polyprenyltransferase) provides the genetic blueprint for the enzyme para-hydroxybenzoate (PHB):polyprenyltransferase.[1] This enzyme is a critical component of the multi-step biosynthetic pathway of Coenzyme Q10 (CoQ10), also known as ubiquinone.[2][3] The COQ2 enzyme is localized to the mitochondrial inner membrane and catalyzes the second committed step in the pathway: the condensation of 4-hydroxybenzoate with a long-chain polyprenyl-pyrophosphate.[1][4] This reaction is essential for forming the benzoquinone ring's side chain, a defining feature of the CoQ10 molecule.

Coenzyme Q10 itself is a vital lipid-soluble molecule with several critical functions:

-

Electron Carrier: It serves as a mobile electron carrier in the mitochondrial respiratory chain, transferring electrons from Complex I and Complex II to Complex III, a process essential for adenosine triphosphate (ATP) production via oxidative phosphorylation.

-

Antioxidant: In its reduced form (ubiquinol), CoQ10 is a potent antioxidant that protects cell membranes and lipoproteins from damage by reactive oxygen species (ROS), which are byproducts of energy production.

-

Pyrimidine Synthesis: CoQ10 is also involved in the de novo synthesis of pyrimidines, the building blocks of DNA and RNA.

Mutations in COQ2 that impair or eliminate enzyme function lead to a deficiency in CoQ10, which underlies the pathophysiology of the associated diseases.

Associated Phenotypes and Genotype-Phenotype Correlation

Mutations in COQ2 are primarily associated with two major clinical conditions: Primary Coenzyme Q10 Deficiency and Multiple System Atrophy (MSA). The clinical spectrum is remarkably broad, ranging from fatal neonatal multisystem disease to late-onset neurodegeneration.

Primary Coenzyme Q10 Deficiency (COQ10D): This is a rare, autosomal recessive disorder that can manifest at any age and affect multiple organs, most commonly the brain, muscles, and kidneys. The phenotypes are often categorized as follows:

-

Severe Neonatal/Infantile Multisystemic Disease: A rapidly fatal form with severe encephalomyopathy and failure of other organ systems.

-

Encephalomyopathy: Characterized by seizures, intellectual disability, hypotonia, and progressive neurological decline.

-

Steroid-Resistant Nephrotic Syndrome (SRNS): A common manifestation where kidney damage leads to significant protein loss in the urine. SRNS can occur in isolation or, more frequently, in combination with neurological symptoms.

-

Cerebellar Ataxia: Problems with coordination and balance are a frequent finding, particularly in later-onset cases.

-

Isolated Myopathy: Muscle weakness and exercise intolerance as the predominant symptoms.

-

Oculorenal Syndrome: A combination of retinopathy (rod-cone dystrophy) and end-stage nephropathy has been described.

Multiple System Atrophy (MSA): Several variations in the COQ2 gene have been suggested to increase the risk of MSA, a progressive neurodegenerative disorder affecting movement, balance, and autonomic functions. This association appears to be population-specific, with functionally impaired variants, including the common V393A (also reported as V343A) variant, being linked to both familial and sporadic MSA in the Japanese population. However, this correlation has not been consistently found in European, North American, or Korean populations. It is thought that these risk variants cause a milder reduction in CoQ10 levels compared to the mutations causing primary CoQ10 deficiency.

Genotype-Phenotype Correlation: A significant finding in COQ2-related disorders is the correlation between the genotype and the severity of the clinical phenotype. Studies using yeast complementation models have demonstrated that the residual enzymatic activity of the mutant COQ2 protein directly correlates with the patient's clinical presentation. Severe, loss-of-function mutations are associated with the fatal neonatal multisystemic disease, whereas mutations that allow for partial or "hypomorphic" residual activity lead to later-onset and milder phenotypes like isolated nephropathy or encephalopathy.

Summary of COQ2 Mutations and Clinical Data

The following tables summarize known COQ2 mutations and their associated clinical and biochemical findings.

Table 1: Selected Pathogenic COQ2 Mutations and Associated Phenotypes

| Mutation (Nucleotide & Protein) | Genotype | Phenotype | Age of Onset | Key Clinical Features | CoQ10 Levels / Enzyme Activity | Reference |

|---|---|---|---|---|---|---|

| c.288dupC, p.(Ala97Argfs56) & c.376C>G, p.(Arg126Gly) | Compound Heterozygous | Oculorenal Syndrome | Childhood | End-stage nephropathy, rod-cone dystrophy, no neurological involvement. | Not specified | |

| c.485G>A, p.Arg1 електрич | Homozygous | Severe Infantile Multisystemic Disease | Infancy | Encephalomyopathy, nephropathy, hypertrophic cardiomyopathy. | Severely reduced in muscle and fibroblasts. | |

| c.890A>G, p.Tyr297Cys | Homozygous | Encephalomyopathy & Nephropathy | Childhood | Leigh syndrome with nephropathy. | 33-45% of control activity in fibroblasts. | |

| c.1151A>T, p.Asn384Ile | Homozygous | Steroid-Resistant Nephrotic Syndrome | Childhood | Isolated nephropathy. | Not specified | |

| M78V-V343A / M78V-V343A | Homozygous | Familial Multiple System Atrophy (MSA) | Adulthood | Parkinsonism, cerebellar ataxia, retinitis pigmentosa. | Low CoQ10 levels in cerebellum. | |

| R337X / V343A | Compound Heterozygous | Familial Multiple System Atrophy (MSA) | Adulthood | Parkinsonism, cerebellar ataxia. | Functionally impaired variants. | |

| c.973A>G, p.Thr325Ala | Compound Heterozygous | Prenatal CoQ10 Deficiency | Prenatal | Fetal growth restriction, cardiac anomalies. | Partial residual activity in yeast model. |

| c.779-2A>G, p.(Leu261Glnfs4) | Compound Heterozygous | Prenatal CoQ10 Deficiency | Prenatal | Fetal growth restriction, cardiac anomalies. | Complete loss of function in yeast model. | |

Table 2: COQ2 Variants Associated with Multiple System Atrophy (MSA) Risk

| Variant (Protein) | Population Studied | Association | Notes | Reference |

|---|---|---|---|---|

| V393A (V343A) | Japanese | Increased risk for sporadic and familial MSA. | Common variant in the Japanese population. Not associated with MSA in European or North American populations. | |

| Multiple rare variants | Japanese | Associated with sporadic MSA. | Variants were shown to be functionally impaired. |

| S146N | United States | Heterozygous carrier in one severe MSA-C patient. | This is a known pathogenic mutation for primary CoQ10 deficiency. May increase susceptibility in heterozygous state. | |

Impact on Cellular Signaling Pathways

Coenzyme Q10 is not just an energy carrier and antioxidant; it also modulates major intracellular signaling pathways. Consequently, a deficiency in CoQ10 due to COQ2 mutations can lead to widespread cellular dysregulation.

NF-κB Pathway: The NF-κB family of transcription factors are master regulators of inflammation, immune responses, and apoptosis. CoQ10 has been shown to inhibit the NF-κB pathway, thereby reducing inflammation. A deficiency would therefore be expected to lead to a pro-inflammatory state, contributing to tissue damage.

PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, survival, and autophagy. The effect of CoQ10 on this pathway is context-dependent. In some situations, CoQ10 can inhibit autophagy by activating the PI3K/AKT/mTOR pathway, while in other contexts, it can promote autophagy by inactivating it. This dual role suggests a complex regulatory function that would be disrupted in a deficiency state.

References

Methodological & Application

Quantification of Coenzyme Q Homologs by HPLC-MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a lipophilic molecule essential for cellular energy production and antioxidant defense. It consists of a benzoquinone head and a polyisoprenoid tail of varying length, giving rise to different homologs such as CoQ6, CoQ7, CoQ8, CoQ9, and CoQ10. The number in the homolog designation refers to the number of isoprenoid units in its tail. While CoQ10 is the predominant form in humans, other homologs are prevalent in different organisms and may have unique physiological roles. Accurate quantification of CoQ homologs is crucial for understanding their involvement in health and disease, and for the development of CoQ-based therapeutic strategies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and specific method for the simultaneous quantification of various CoQ homologs and their redox states (oxidized ubiquinone and reduced ubiquinol).